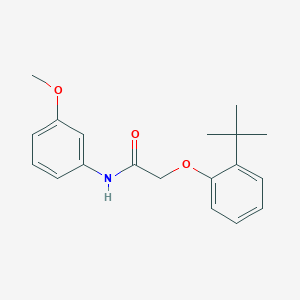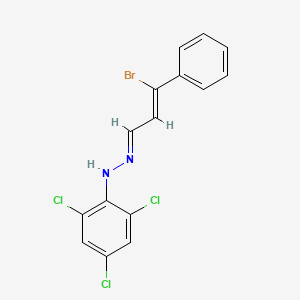
3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of hydrazone derivatives often involves the condensation of an aldehyde or ketone with a hydrazine. For compounds similar to "3-bromo-3-phenylacrylaldehyde (2,4,6-trichlorophenyl)hydrazone," the synthesis might involve the reaction of a suitable bromo- and chloro-substituted aldehyde with a phenylhydrazine derivative under acidic or basic conditions, followed by purification steps such as recrystallization.
Molecular Structure Analysis
The molecular structure of hydrazone compounds is characterized by the presence of conjugated systems that contribute to their stability and reactivity. X-ray crystallography studies reveal the dihedral angles between aromatic rings and the planarity of the hydrazone linkage, contributing to the understanding of the compound's molecular geometry and electronic distribution (Jasinski et al., 2010).
科学的研究の応用
Crystal Structure Analysis
Hydrazones exhibit significant interest in crystallography due to their potential in forming varied and complex molecular structures. For instance, studies have detailed the crystallization behaviors and structural analyses of hydrazone compounds, highlighting their ability to form weak C—H⋯O hydrogen bonds and π–π stacking interactions, which are critical in understanding molecular packing and interaction mechanisms in the solid state (Jasinski et al., 2010).
Organic Synthesis and Reactivity
Hydrazones serve as key intermediates in the synthesis of various heterocyclic compounds, owing to their reactivity towards different electrophiles and nucleophiles. The synthesis of 2-aryl-3-N-propanoyl-5-(4-bromophenyl)-1,3,4-oxadiazlines through cyclodehydration of corresponding hydrazones is a prime example of their utility in constructing complex molecules with potential biological activities (Zhui‐Hui Sheng, 2006).
Catalysis
In catalysis, hydrazones have been investigated for their roles as ligands in metal-catalyzed reactions, contributing to the development of novel catalytic processes. The synthesis and characterization of metal complexes involving hydrazone ligands demonstrate their potential in facilitating diverse chemical transformations, including palladium-catalyzed intramolecular amination of aryl halides (Lebedev et al., 2005).
Sensing Applications
Hydrazones are also recognized for their sensing capabilities, particularly in the detection of ions and molecules. Research has shown that hydrazones can act as colorimetric sensors for cyanide and acetate ions, demonstrating significant color changes upon interaction with these analytes. This property is attributed to their ability to form hydrogen bonds and electrostatic interactions with the target ions, making them valuable tools in environmental monitoring and diagnostic assays (Gupta et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(E)-[(Z)-3-bromo-3-phenylprop-2-enylidene]amino]-2,4,6-trichloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl3N2/c16-12(10-4-2-1-3-5-10)6-7-20-21-15-13(18)8-11(17)9-14(15)19/h1-9,21H/b12-6-,20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBRODZSJZTFOF-NGYMSCGDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=NNC2=C(C=C(C=C2Cl)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C=N/NC2=C(C=C(C=C2Cl)Cl)Cl)/Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1E,2Z)-3-bromo-3-phenyl-2-propenal (2,4,6-trichlorophenyl)hydrazone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-dichlorophenoxy)acetyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5510719.png)

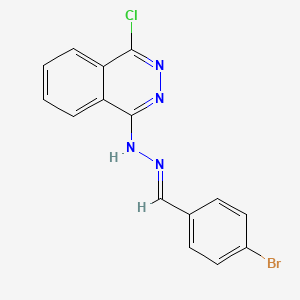
![5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B5510736.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5510739.png)
![(3-chloro-4-methoxyphenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B5510744.png)
![N'-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5510754.png)
![(1R*,3S*)-3-ethoxy-7-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5510757.png)
![3-({[(1-methyl-4-phenyl-4-piperidinyl)methyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5510770.png)
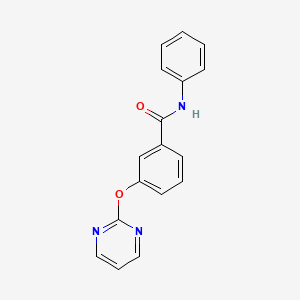
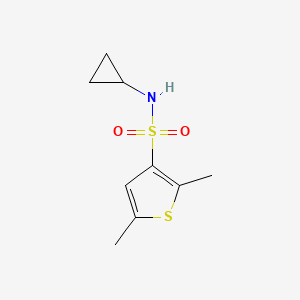
![5-(3-chlorobenzylidene)-3-[(3-chlorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5510809.png)
